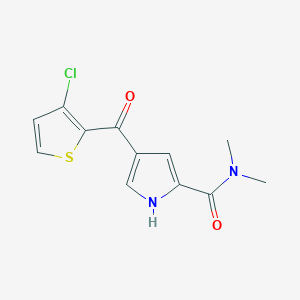
4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves polycondensation reactions, aromatic nucleophilic substitution, or condensation reactions with specific reagents to introduce functional groups and build the molecular framework. For instance, polyamides have been synthesized through direct polycondensation of specific monomers in a medium consisting of N-methyl-2-pyrrolidone, triphenyl phosphite, calcium chloride, and pyridine, producing high-yield polymers with inherent viscosities between 0.32–0.72 dL/g (Faghihi & Mozaffari, 2008).
Molecular Structure Analysis
The molecular structure of similar compounds reveals interactions such as intermolecular hydrogen bonds that link molecules into specific arrangements, such as centrosymmetric dimers, demonstrating the importance of functional groups in determining molecular geometry and interaction patterns (Linden, Wright, & König, 1995).
Chemical Reactions and Properties
Compounds of this class react with various agents to form new derivatives, displaying a range of chemical behaviors. For example, 3-Chloro-1-benzothiophene-2-carbonylchloride reacts with anthranilic acid in pyridine to yield specific quinazolinones derivatives, showcasing its reactivity towards nitrogen nucleophiles (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The solubility and thermal properties are crucial physical properties. Polymers derived from related compounds are often soluble at room temperature in polar solvents like N,N-dimethyl acetamide and exhibit significant thermal stability, with some polymers showing high glass transition temperatures and stability under thermal gravimetric analysis (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with various chemical reagents and participation in the formation of complex molecules, underscore the versatility of compounds within this class. The detailed analysis through experimental and theoretical studies, including density functional theory (DFT) and atoms in molecules (AIM) theory, provides insights into the molecule's behavior, interaction energies, and the nature of bonding (Singh et al., 2013).
科学的研究の応用
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Research
A study on ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed the crystal structure and highlighted the importance of intramolecular hydrogen bonding in stabilizing the molecule's structure. This compound showcases the interaction between different ring systems and the role of hydrogen bonds in determining the molecular conformation, which is critical for understanding the chemical behavior and potential applications of similar compounds (Mukhtar et al., 2012).
Pyrrole Derivatives Synthesis and Characterization
Another study focused on the synthesis and characterization of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into the synthesis of acid hydrazide-hydrazones from carboxaldehydes of pyrrole. This research underscores the versatility of pyrrole derivatives in synthesizing compounds with potential applications in various fields, including pharmaceuticals (Singh et al., 2013).
Polyamides with Pyridyl Moieties
Research into new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines highlights the synthesis and characterization of polymers with specific functional groups in the main chain. These studies are essential for developing new materials with tailored properties for applications in nanotechnology, electronics, and materials science (Faghihi & Mozaffari, 2008).
Antibiotic and Antibacterial Drug Synthesis
Research on the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide demonstrates the compound's potential as a precursor for new antibiotic and antibacterial drugs. This work illustrates the ongoing efforts to create novel pharmaceuticals to combat resistant bacterial strains, underscoring the relevance of such compounds in medicinal chemistry (Ahmed, 2007).
特性
IUPAC Name |
4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2S/c1-15(2)12(17)9-5-7(6-14-9)10(16)11-8(13)3-4-18-11/h3-6,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIIXPDBPRDPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=C(C=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorothiophene-2-carbonyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1-[3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]piperidin-4-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B2496274.png)


![N-benzyl-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2496281.png)
![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2496284.png)

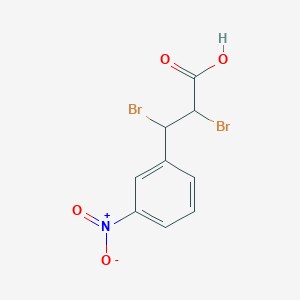
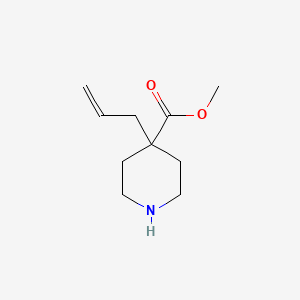
![8-((2-Fluorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2496289.png)

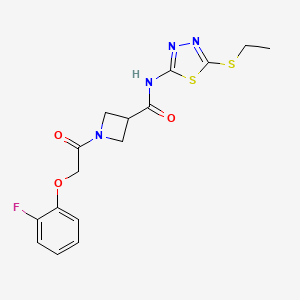
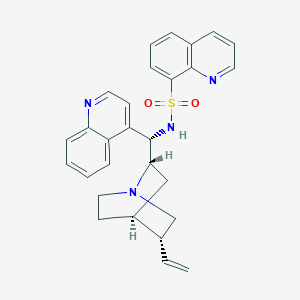
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2496295.png)
